molecular formula C9H7ClF3NO4S B14499037 2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate CAS No. 63924-85-6

2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate

Katalognummer: B14499037
CAS-Nummer: 63924-85-6
Molekulargewicht: 317.67 g/mol
InChI-Schlüssel: BFUREIMMANJWRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a trifluoroethyl group, a chlorobenzene ring, and a sulfonylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonyl group can yield sulfides or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with substituted trifluoroethyl groups.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoroethyl groups.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the sulfonylcarbamate moiety can modulate its reactivity and stability. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene
  • 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

Uniqueness

2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of both a trifluoroethyl group and a sulfonylcarbamate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

63924-85-6

Molekularformel

C9H7ClF3NO4S

Molekulargewicht

317.67 g/mol

IUPAC-Name

2,2,2-trifluoroethyl N-(3-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C9H7ClF3NO4S/c10-6-2-1-3-7(4-6)19(16,17)14-8(15)18-5-9(11,12)13/h1-4H,5H2,(H,14,15)

InChI-Schlüssel

BFUREIMMANJWRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC(=O)OCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.